Cropropamide

描述

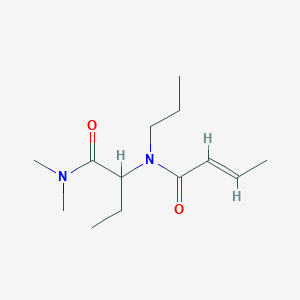

克罗帕胺是一种有机化合物,化学式为C₁₃H₂₄N₂O₂。它也被称为其IUPAC名称,2-丁烯酰胺,N-[1-[(二甲基氨基)羰基]丙基]-N-丙基-。 该化合物以其独特的结构为特征,包括一个丁烯酰胺骨架,带有二甲基氨基和丙基取代基 .

准备方法

合成路线和反应条件

克罗帕胺可以通过一个多步过程合成,该过程涉及将巴豆酸与丙胺反应生成相应的酰胺。然后将此中间体与二甲胺和合适的偶联剂反应,引入二甲基氨基。 反应条件通常涉及使用二氯甲烷或氯仿等有机溶剂,反应在惰性气氛下进行,以防止氧化 .

工业生产方法

在工业环境中,克罗帕胺的生产可能涉及连续流动工艺,以确保高产率和纯度。使用自动化反应器和精确控制反应参数(如温度、压力和反应物浓度)对于高效生产至关重要。 最终产品通常通过重结晶或色谱等技术进行纯化 .

化学反应分析

反应类型

克罗帕胺会发生各种化学反应,包括:

氧化: 克罗帕胺可以被氧化形成相应的氧化物或羟基化衍生物。

还原: 还原反应可以将克罗帕胺转化为其相应的胺或醇衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用氢化铝锂或硼氢化钠等还原剂。

主要产品

由这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生胺或醇 .

科学研究应用

Pharmacological Applications

- Respiratory Stimulation

- Potential Use in Treating Depression

- Performance Enhancement in Sports

Case Studies

- Study on Respiratory Effects : A clinical trial involving patients with drug-induced respiratory depression showed that administration of prethcamide (containing this compound) resulted in a significant increase in ventilation rates without causing hyperventilation or adverse reactions .

- Doping Regulation : A study analyzing the prevalence of this compound in athletes revealed that its presence was often linked to performance enhancement claims. The detection methods included advanced chromatographic techniques that can identify this compound levels in biological samples like urine and saliva .

Data Table: Summary of Applications

| Application Area | Description | Clinical Relevance |

|---|---|---|

| Respiratory Stimulation | Enhances tidal volume and ventilation | Useful in drug overdose and anesthesia recovery |

| Treatment for Depression | Potential mood improvement through respiratory stimulation | Investigational use for specific depressive disorders |

| Sports Performance Enhancement | Increases physical endurance and alertness | Banned substance in competitive sports |

作用机制

克罗帕胺的作用机制涉及其与特定分子靶标的相互作用。在将其用作普瑞卡胺的成分的情况下,克罗帕胺通过调节大脑中的神经递质水平来增加运动活性。 确切的途径和分子靶标仍在研究中,但据信它涉及调节多巴胺和血清素受体 .

相似化合物的比较

生物活性

Cropropamide is an organic compound with the molecular formula C₁₃H₂₄N₂O₂, also known by its IUPAC name, 2-Butenamide, N-[1-[(dimethylamino)carbonyl]propyl]-N-propyl-. This compound has garnered attention in various fields, including chemistry, biology, and medicine, for its unique structural properties and biological activities.

Structure

The structure of this compound features a butenamide backbone with dimethylamino and propyl substituents. This configuration is crucial for its biological activity and interaction with molecular targets.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation : Can form oxides or hydroxylated derivatives.

- Reduction : Converts to amine or alcohol derivatives.

- Substitution : Nucleophilic substitution can replace the dimethylamino group with other functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The primary biological activity of this compound is linked to its role as a component of the respiratory stimulant prethcamide. It is believed to increase locomotor activity by modulating neurotransmitter levels in the brain, particularly affecting dopamine and serotonin receptors. This modulation can result in enhanced alertness and reduced fatigue, making it a compound of interest in pharmacological research.

Pharmacological Effects

This compound has been studied for its potential effects on:

- Cognitive Function : Enhancements in alertness and cognitive performance.

- Respiratory Stimulation : As part of prethcamide, it may improve respiratory function.

Comparative Analysis with Similar Compounds

| Compound | Primary Use | Mechanism of Action |

|---|---|---|

| This compound | Respiratory stimulant | Modulates neurotransmitter levels |

| Chlorpropamide | Antidiabetic drug | Increases insulin secretion |

| Tolbutamide | Antidiabetic drug | Similar to chlorpropamide |

This compound's unique application as a respiratory stimulant differentiates it from chlorpropamide and tolbutamide, which are primarily used for managing diabetes.

Study on Neurotransmitter Modulation

A study conducted on animal models demonstrated that administration of this compound resulted in significant increases in locomotor activity compared to control groups. The increase was attributed to enhanced dopamine receptor activity.

Safety Profile

Research indicates that while this compound exhibits beneficial effects on locomotor activity and cognitive function, further studies are necessary to fully understand its safety profile and potential side effects.

属性

IUPAC Name |

2-[but-2-enoyl(propyl)amino]-N,N-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-6-9-12(16)15(10-7-2)11(8-3)13(17)14(4)5/h6,9,11H,7-8,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZWCBZIBJLKCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C(CC)C(=O)N(C)C)C(=O)C=CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862329 | |

| Record name | N-[1-(Dimethylamino)-1-oxobutan-2-yl]-N-propylbut-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633-47-6 | |

| Record name | Cropropamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=633-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。